molecular formula C24H22N4OS B11091393 N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11091393
M. Wt: 414.5 g/mol
InChI Key: UTFPWLPZMJSDDX-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced through substitution reactions, often using phenyl halides and appropriate nucleophiles.

    Sulfanyl-Acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage, which can be achieved through nucleophilic substitution reactions involving thiols and acetamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the phenyl rings, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be investigated for its potential as a bioactive molecule. Its triazole ring and phenyl groups suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-methylphenyl)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

What sets N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its specific substitution pattern, which can influence its reactivity and interactions. The presence of both methyl and phenyl groups in specific positions may enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS/c1-17-11-13-19(14-12-17)23-26-27-24(28(23)21-9-4-3-5-10-21)30-16-22(29)25-20-8-6-7-18(2)15-20/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

UTFPWLPZMJSDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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